molecular formula C19H14BrNO5 B3515729 N-(3-acetylphenyl)-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide

N-(3-acetylphenyl)-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B3515729
M. Wt: 416.2 g/mol
InChI Key: NPOUOUZRPHRBCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-acetylphenyl)-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide” is a complex organic compound. It appears to contain a chromene core, which is a common structure in many natural products and pharmaceuticals . The compound also has an acetylphenyl group and a carboxamide group, which are common functional groups in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the chromene core, a fused ring system containing a benzene ring and a pyran ring. The bromo, methoxy, acetylphenyl, and carboxamide groups would be attached at various positions on this core .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the bromo group could be involved in nucleophilic substitution reactions, and the carboxamide group could participate in hydrolysis reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromo and methoxy groups could influence its polarity and solubility .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many chromene derivatives exhibit biological activity, and the specific substituents on the chromene core could influence this activity .

Safety and Hazards

As with any chemical compound, handling “N-(3-acetylphenyl)-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The study and application of chromene derivatives is a vibrant field in medicinal chemistry, with many chromene compounds showing promising biological activity. Future research could explore the biological activity of this specific compound and its potential uses .

Properties

IUPAC Name

N-(3-acetylphenyl)-6-bromo-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrNO5/c1-10(22)11-4-3-5-14(7-11)21-18(23)15-8-12-6-13(20)9-16(25-2)17(12)26-19(15)24/h3-9H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOUOUZRPHRBCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-acetylphenyl)-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-acetylphenyl)-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(3-acetylphenyl)-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(3-acetylphenyl)-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(3-acetylphenyl)-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(3-acetylphenyl)-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.